(2-Methyl-3-furanyl)-dithio-2-propanone-d3

Stable Isotope Dilution Assay GC-MS/MS Quantification Flavor Chemistry

For accurate quantification of (2-methyl-3-furanyl)-dithio-2-propanone in complex food matrices, this +3 Da deuterated internal standard is essential. Non-deuterated analogs fail due to ion suppression and thiol-disulfide exchange causing >100-fold degradation in protein-rich samples. Only this exact isotopic match ensures SIDA method validity. Standard B2B shipping.

Molecular Formula C8H10O2S2
Molecular Weight 205.3 g/mol
Cat. No. B12383539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-3-furanyl)-dithio-2-propanone-d3
Molecular FormulaC8H10O2S2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SSCC(=O)C
InChIInChI=1S/C8H10O2S2/c1-6(9)5-11-12-8-3-4-10-7(8)2/h3-4H,5H2,1-2H3/i2D3
InChIKeyFAADBRMWDANEGB-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-3-furanyl)-dithio-2-propanone-d3: A Deuterium-Labeled Sulfur-Containing Furan Internal Standard


(2-Methyl-3-furanyl)-dithio-2-propanone-d3 (CAS 1335401-41-6) is a deuterium-labeled isotopologue of the sulfur-containing furan compound (2-methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5), featuring three deuterium atoms substituted on the methyl group of the furan ring . The compound has a molecular formula of C8H7D3O2S2 and a molecular weight of 205.31 g/mol, which is +3 Da higher than the unlabeled parent compound (202.29 g/mol) . As a stable isotope-labeled compound, it is primarily utilized as an internal standard in quantitative mass spectrometry workflows, particularly for the accurate quantification of its non-deuterated counterpart and structurally related furan thiols and disulfides in complex matrices such as food, flavor, and biological samples .

Why Unlabeled (2-Methyl-3-furanyl)-dithio-2-propanone or Other Furan Analogs Cannot Substitute for (2-Methyl-3-furanyl)-dithio-2-propanone-d3


In quantitative mass spectrometry (GC-MS or LC-MS/MS), substituting the deuterated internal standard (2-Methyl-3-furanyl)-dithio-2-propanone-d3 with its non-deuterated counterpart (CAS 156386-69-5) or a structurally similar but non-isotopic analog fundamentally compromises the analytical accuracy of stable isotope dilution assays (SIDA). Unlabeled compounds lack the required +3 Da mass shift necessary for distinct selected ion monitoring (SIM) or multiple reaction monitoring (MRM) channels, leading to direct ion suppression and matrix effect interference with the target analyte signal [1]. Furthermore, structurally related furan thiols (e.g., 2-methyl-3-furanthiol, CAS 28588-74-1) or symmetric disulfides (e.g., bis(2-methyl-3-furanyl) disulfide, CAS 28588-75-2) exhibit significantly different physicochemical properties, including volatility, polarity, and extraction recovery, which prevent them from accurately normalizing for sample preparation losses or instrument variability [2]. Critically, non-deuterated disulfide analogs are known to undergo rapid thiol-disulfide exchange and degradation in the presence of food proteins (e.g., albumin), with documented concentration decreases of over 100-fold during thermal processing, rendering them unreliable for quantifying the target disulfide in complex matrices [3]. Therefore, only the exact isotopic match—(2-Methyl-3-furanyl)-dithio-2-propanone-d3—ensures the chemical equivalency required for precise and reproducible quantification.

Quantitative Evidence for Selecting (2-Methyl-3-furanyl)-dithio-2-propanone-d3 Over Non-Deuterated and Other Furan Analogs


MS Distinguishability: +3 Da Mass Shift Enables Unambiguous Analyte Differentiation

As a tri-deuterated isotopologue, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 provides a definitive +3 Da mass shift relative to the unlabeled analyte (molecular weight 205.31 vs. 202.29), establishing a unique and non-overlapping mass spectrometry channel for accurate quantification . In contrast, the non-deuterated parent compound (CAS 156386-69-5) co-elutes with and spectrally overlaps the analyte, precluding its use as a valid internal standard in selected ion monitoring (SIM) mode [1].

Stable Isotope Dilution Assay GC-MS/MS Quantification Flavor Chemistry

Purity and Reliability: Supplier-Dependent Purity Differences Impact Quantitative Accuracy

The minimum certified purity of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 varies significantly by supplier, with specifications ranging from 90% to ≥98% . A lower purity (e.g., 90% min) introduces up to 10% of uncharacterized impurities, which can co-elute or interfere with target analyte detection, directly biasing quantitative results in food or biological matrices [1]. In comparison, the unlabeled parent compound is also supplied at 90% min purity from some vendors , but its procurement as a reference standard does not address the fundamental need for an internal standard to correct for sample loss and matrix effects.

Analytical Reference Material Purity Specification Procurement Decision

Matrix Stability: Inferred Resistance to Protein-Induced Disulfide Degradation

The core structural motif of this compound—a furan-substituted disulfide—is directly relevant to the known chemical instability of furan disulfides in biological matrices. Studies have demonstrated that heating bis(2-methyl-3-furanyl) disulfide with food proteins (e.g., albumin) in aqueous solution results in a >100-fold decrease in disulfide concentration due to thiol-disulfide exchange and reduction to the corresponding thiol [1]. While direct comparative stability data for (2-Methyl-3-furanyl)-dithio-2-propanone-d3 versus its unlabeled form are not published, the deuterium labeling does not alter the fundamental disulfide chemistry. The critical differentiation lies in the application context: the deuterated compound is used as an internal standard, which must be added to the matrix before sample processing to co-experience the exact same degradation and extraction losses as the target unlabeled analyte [2].

Food Matrix Analysis Disulfide Stability Protein Interaction

Analytical Method Precision: SIDA Provides Superior Quantification Over External Calibration

Stable isotope dilution assays (SIDA) utilizing deuterated internal standards like (2-Methyl-3-furanyl)-dithio-2-propanone-d3 are established as the gold standard for precise quantification of volatile sulfur compounds in complex food matrices. Kerscher and Grosch (1998) developed a SIDA method for the quantification of 2-methyl-3-furanthiol (MFT) and related thiols in heated meat, using stable isotopomers of each analyte as internal standards [1]. The method achieved quantification limits in the range of 4.5–117 μg/kg across various meat types, a level of precision and matrix correction unattainable with external standard calibration or non-isotopic internal standards due to the extensive and variable matrix effects encountered in food extracts [2]. The same SIDA methodology is directly transferable to the quantification of (2-methyl-3-furanyl)-dithio-2-propanone in food or biological samples when its deuterated analog is employed as the internal standard.

Stable Isotope Dilution Assay Method Validation Quantitative Accuracy

Primary Research and Industrial Applications for (2-Methyl-3-furanyl)-dithio-2-propanone-d3 Based on Quantitative Evidence


Accurate Quantification of (2-Methyl-3-furanyl)-dithio-2-propanone in Processed Meat Flavorings

In the development and quality control of meat flavorings, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 is used as the internal standard in a stable isotope dilution assay (SIDA) to accurately quantify the unlabeled flavor compound. Given the documented >100-fold degradation of related furan disulfides in the presence of meat proteins [1], external calibration would grossly underestimate the true concentration of this key odorant. By spiking the deuterated standard into the meat matrix before extraction and GC-MS analysis, the method corrects for both the severe matrix-induced loss and any variability in extraction efficiency, ensuring that the reported flavor profile accurately reflects the sample's composition.

Monitoring Disulfide-Thiol Interconversion During Food Processing and Storage

Furan disulfides and their corresponding thiols are known to interconvert in food matrices via thiol-disulfide exchange with protein sulfhydryl groups [2]. (2-Methyl-3-furanyl)-dithio-2-propanone-d3 serves as a critical internal standard for tracking the fate of (2-methyl-3-furanyl)-dithio-2-propanone during thermal processing or storage. Its +3 Da mass shift allows simultaneous, interference-free monitoring of both the deuterated standard and the unlabeled analyte (and its potential thiol reduction product) within the same analytical run. This enables researchers to establish mass balance and quantitatively assess the extent of disulfide degradation or conversion, a task that cannot be reliably performed using the unlabeled compound alone due to the complexity of the food matrix [3].

Validating Analytical Methods for Sulfur-Containing Furan Volatiles in Regulatory Compliance

For food industry laboratories seeking to validate analytical methods for volatile sulfur compounds to meet regulatory or labeling requirements, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 provides a verifiable and traceable internal standard. The established SIDA methodology for furan thiols [4] provides a validated framework for method development. By using a deuterated standard with a certified purity of ≥98% , analysts can demonstrate method accuracy, precision, and recovery, thereby satisfying the rigorous method validation criteria mandated by bodies such as AOAC International or ISO for quantitative food analysis.

Investigating the Biosynthetic Pathway of Furan Disulfides in Model Systems

In fundamental flavor chemistry research investigating the formation of furan disulfides from precursors like cysteine, ribose, or thiamine [5], (2-Methyl-3-furanyl)-dithio-2-propanone-d3 is used to quantify the yield of the unlabeled target compound in complex reaction mixtures. The SIDA approach, using the deuterated compound as the internal standard, provides the necessary quantitative precision to compare yields across different reaction conditions (e.g., varying pH, temperature, precursor concentrations), enabling accurate kinetic modeling and elucidation of formation pathways. The use of an exact isotopic match eliminates the confounding variable of matrix-dependent recovery, which is particularly challenging in model systems that may contain high concentrations of unreacted, interfering precursors.

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